Hemolytic Activity: T7 Novispirin vs. Ovispirin-1 (Parent Peptide) – Quantitative Reduction in Human Erythrocyte Lysis
T7 Novispirin exhibits a >18-fold reduction in hemolytic activity against human red blood cells compared to its parent peptide ovispirin-1 at equimolar concentrations. At 40 µg/mL, ovispirin-1 lyses 55.0% of human erythrocytes, whereas T7 Novispirin lyses only 3.0%. At 80 µg/mL, the difference is 70.2% (ovisipirin-1) vs. 10.0% (T7), representing a 7-fold reduction [1][2]. The sibling mutant novispirin G-10 shows even lower hemolysis (1.8% at 40 µg/mL; 2.5% at 80 µg/mL), indicating that T7 occupies an intermediate safety position between the highly hemolytic parent and the minimally hemolytic G-10 [2].
| Evidence Dimension | Percentage hemolysis of human erythrocytes |
|---|---|
| Target Compound Data | 3.0% at 40 µg/mL; 10.0% at 80 µg/mL |
| Comparator Or Baseline | Ovispirin-1: 55.0% at 40 µg/mL; 70.2% at 80 µg/mL. Novispirin G-10: 1.8% at 40 µg/mL; 2.5% at 80 µg/mL. |
| Quantified Difference | T7 vs. Ovispirin-1: 18.3-fold reduction at 40 µg/mL; 7.0-fold reduction at 80 µg/mL. T7 vs. G10: 1.7-fold higher hemolysis at 40 µg/mL; 4.0-fold higher at 80 µg/mL. |
| Conditions | Human red blood cells; peptide concentrations 40 and 80 µg/mL; data from Sawai et al. (2002) as compiled in Hemolytik database [1][2]. |
Why This Matters
For any therapeutic, veterinary, or tissue-contact application, hemolytic activity is a gatekeeper safety parameter; T7's 7- to 18-fold safety margin over ovispirin-1 directly translates to a wider therapeutic window and lower risk of infusion-site or systemic hemolysis.
- [1] Sawai MV, Waring AJ, Kearney WR, McCray PB Jr, Forsyth WR, Lehrer RI, Tack BF. Impact of single-residue mutations on the structure and function of ovispirin/novispirin antimicrobial peptides. Protein Eng. 2002 Mar;15(3):225-232. DOI: 10.1093/protein/15.3.225. PMID: 11932493. View Source
- [2] Hemolytik Database entries: 2176 (Ovispirin-1, 70.2% at 80 µg/mL), 2177 (Ovispirin-1, 55.0% at 40 µg/mL), 2179 (Novispirin G-10, 1.8% at 40 µg/mL), 2178 (Novispirin G-10, 2.5% at 80 µg/mL), 2181 (Novispirin T-7, 3.0% at 40 µg/mL), 2180 (Novispirin T-7, 10.0% at 80 µg/mL). View Source
